Cannabisativine

Description

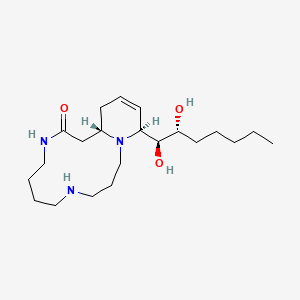

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H39N3O3 |

|---|---|

Molecular Weight |

381.6 g/mol |

IUPAC Name |

(13S,17S)-17-[(1S,2R)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one |

InChI |

InChI=1S/C21H39N3O3/c1-2-3-4-11-19(25)21(27)18-10-7-9-17-16-20(26)23-14-6-5-12-22-13-8-15-24(17)18/h7,10,17-19,21-22,25,27H,2-6,8-9,11-16H2,1H3,(H,23,26)/t17-,18-,19+,21-/m0/s1 |

InChI Key |

KZZKPJBKEJKNAK-HUUJSLGLSA-N |

SMILES |

CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |

Isomeric SMILES |

CCCCC[C@H]([C@H]([C@@H]1C=CC[C@@H]2N1CCCNCCCCNC(=O)C2)O)O |

Canonical SMILES |

CCCCCC(C(C1C=CCC2N1CCCNCCCCNC(=O)C2)O)O |

Synonyms |

cannabisativine |

Origin of Product |

United States |

Foundational & Exploratory

The Alkaloid Enigma of Cannabis: A Technical Guide to the Structure Elucidation and Spectral Profile of Cannabisativine

For Immediate Release

This technical guide provides a comprehensive overview of the structure elucidation and spectral characteristics of Cannabisativine, a unique spermidine alkaloid isolated from Cannabis sativa L. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource on this lesser-known cannabis constituent.

Introduction

While the pharmacological landscape of Cannabis sativa L. is dominated by cannabinoids, the plant's chemical diversity extends to other classes of compounds, including alkaloids. Among these, this compound stands out as a spermidine alkaloid, first isolated in 1975 from the roots of a Mexican variant of the plant.[1] Its discovery opened a new chapter in cannabis research, highlighting the presence of complex nitrogenous compounds alongside the more extensively studied cannabinoids. The structure of this compound was definitively established through single-crystal X-ray crystallography.[2] This guide synthesizes the available information on its structure, the methods for its isolation, and its spectral properties.

Structure Elucidation

The molecular structure of this compound was determined to be a novel spermidine alkaloid.[1] The definitive three-dimensional arrangement of the atoms was established through X-ray crystallography, a powerful technique for determining the absolute configuration of crystalline molecules.

Molecular Formula: C₂₁H₃₉N₃O₃

IUPAC Name: (13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one

The structure features a macrocyclic lactam ring incorporating a spermidine moiety, a unique feature that distinguishes it from the more common cannabinoids.

Experimental Protocols

Isolation of this compound

The initial isolation of this compound was performed from an ethanolic extract of the roots of a Mexican variant of Cannabis sativa L.[1] A subsequent isolation was also reported from the leaves and stems of a Thai variant. The general procedure involves the following steps:

-

Extraction: The dried and powdered plant material (roots, leaves, and stems) is subjected to exhaustive extraction with ethanol.

-

Acid-Base Partitioning: The ethanolic extract is partitioned between an acidic aqueous solution and an organic solvent to separate the basic alkaloids from neutral and acidic compounds.

-

Chromatography: The crude alkaloid fraction is then subjected to a series of chromatographic separations.

-

Column Chromatography: Initial purification is typically carried out on a silica gel column.

-

Thin-Layer Chromatography (TLC): Further separation and purification are achieved using preparative TLC.

-

-

Crystallization: The purified this compound is crystallized from an appropriate solvent to yield the pure compound for structural analysis.

Spectral Data

Detailed spectral data for this compound is not extensively available in publicly accessible literature. The primary structure elucidation relied heavily on X-ray crystallography. However, based on the known structure and general characteristics of similar alkaloids, the expected spectral features are outlined below.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₂₁H₃₉N₃O₃), the expected nominal molecular weight is 381 g/mol .

| Analysis Type | Expected Data |

| Molecular Ion (M+) | m/z 381 |

| High-Resolution MS | Provides the exact mass, confirming the molecular formula. |

| Fragmentation Pattern | Characteristic losses of water, alkyl chains, and portions of the spermidine moiety would be expected. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.

The proton NMR spectrum would be complex, showing signals for:

-

Aliphatic protons in the macrocyclic ring and the heptyl side chain.

-

Protons adjacent to nitrogen and oxygen atoms, which would appear at lower field.

-

Amide and hydroxyl protons, which are typically broad and may be exchangeable with D₂O.

The carbon NMR spectrum would show 21 distinct signals corresponding to each carbon atom in the molecule. Key expected chemical shifts include:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) in lactam | ~170-180 |

| Alkene (C=C) | ~120-140 |

| Carbons attached to Nitrogen | ~40-60 |

| Carbons attached to Oxygen | ~60-80 |

| Aliphatic Carbons | ~10-40 |

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups in this compound.

| Functional Group | Expected Absorption Band (cm⁻¹) |

| O-H (hydroxyl) | Broad, ~3200-3600 |

| N-H (amine/amide) | ~3300-3500 |

| C-H (aliphatic) | ~2850-2960 |

| C=O (amide I band) | ~1630-1680 |

| C=C (alkene) | ~1640-1680 |

| C-N | ~1000-1250 |

| C-O | ~1050-1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption maxima (λmax) corresponding to the electronic transitions within the molecule. The primary chromophore is the α,β-unsaturated lactam system.

| Chromophore | Expected λmax (nm) |

| α,β-unsaturated amide | ~200-250 |

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, spermidine alkaloids as a class are known to exhibit a range of pharmacological effects, including anti-inflammatory and antimicrobial properties. The biological activities of this compound are an area ripe for future investigation.

Conclusion

This compound represents an intriguing and understudied component of the Cannabis sativa phytochemistry. Its unique macrocyclic spermidine alkaloid structure sets it apart from the well-known cannabinoids. While its initial structure elucidation by X-ray crystallography was a significant finding, a comprehensive public database of its spectral and pharmacological properties is still lacking. This guide provides a foundational summary of the current knowledge and highlights the need for further research to fully characterize this fascinating natural product and unlock its potential therapeutic applications.

References

A Technical Guide to the Biosynthetic Pathway of Spermidine Alkaloids in Cannabis sativa Roots

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The biosynthetic pathway of the specific alkaloid "cannabisativine" has not been fully elucidated. This guide presents the current understanding of the biosynthesis of related spermidine alkaloids found in Cannabis sativa roots, including a hypothetical pathway for this compound. The experimental protocols and quantitative data are representative examples based on common methodologies in the field.

Introduction

Cannabis sativa L. is a chemically complex plant known for producing a wide array of secondary metabolites, including cannabinoids, terpenoids, and nitrogenous compounds.[1][2] While the majority of research has focused on the pharmacologically active compounds in the flowers and leaves, the roots of C. sativa also synthesize a unique profile of bioactive molecules, including several distinct alkaloids.[1][3] Among these are the spermidine-type alkaloids, such as this compound and anhydrothis compound, which have been isolated from the roots and leaves of certain C. sativa variants.[4][5] This technical guide provides a comprehensive overview of the current, albeit incomplete, knowledge of the biosynthetic pathway of these alkaloids in the roots of Cannabis sativa.

Hypothetical Biosynthetic Pathway of this compound

The complete enzymatic pathway for this compound biosynthesis is yet to be determined. However, a hypothetical pathway has been proposed based on the structure of the molecule, which incorporates a spermidine moiety and a fatty acid-derived component.[6]

The proposed initial step involves the condensation of spermidine with a fatty acid, likely myristic acid, catalyzed by an acyl-CoA ligase (ACL) and an N-myristoyltransferase (NMT).[6] Subsequent intramolecular cyclization and a series of oxidation reactions are thought to lead to the formation of this compound and its related derivative, anhydrothis compound.[6] The precise order and nature of these oxidative steps remain unknown.[6]

Visualization of the Hypothetical Biosynthetic Pathway

Caption: Hypothetical pathway for this compound biosynthesis.

Quantitative Data

Quantitative analysis of alkaloids in Cannabis sativa roots is an emerging area of research. The data presented below is a representative summary of typical findings for nitrogenous compounds in different C. sativa varieties, as specific data for this compound is limited.

| Compound Class | Variety | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| Nitrogenous Compounds | High CBD | Roots | 19.78 ± 0.728 (for p-coumaroyltyramine) | HPLC | [1] |

| Intermediate THC | Roots | 8.00 ± 0.348 (for p-coumaroyltyramine) | HPLC | [1] | |

| High THC | Roots | 7.65 ± 0.359 (for p-coumaroyltyramine) | HPLC | [1] | |

| Alkaloids | Not Specified | Roots | Varies | UPLC-QTOF-MS | [7][8] |

Experimental Protocols

The study of alkaloid biosynthesis in Cannabis sativa roots involves a combination of phytochemical analysis, enzymatic assays, and molecular biology techniques.

Protocol 1: Extraction and Quantification of Alkaloids from Root Tissue

This protocol outlines a general method for the extraction and quantification of alkaloids, adaptable for this compound.

-

Plant Material: Collect fresh roots from mature Cannabis sativa plants. Wash thoroughly to remove soil and debris, then freeze-dry.

-

Grinding: Grind the lyophilized root tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Perform a soxhlet extraction with ethanol on the powdered root material for 8-12 hours.

-

Alternatively, use an acid-base extraction method to selectively isolate alkaloids. Macerate the powdered tissue in an acidic solution (e.g., 5% acetic acid in ethanol), followed by partitioning with an organic solvent (e.g., dichloromethane) at a basic pH.[8]

-

-

Purification:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography (e.g., silica gel or polyamide) for fractionation.[9]

-

-

Quantification:

Protocol 2: In Vitro Enzyme Assays for Biosynthetic Pathway Elucidation

This protocol describes a general approach to identify and characterize enzymes involved in the biosynthetic pathway.

-

Protein Extraction: Homogenize fresh root tissue in a suitable extraction buffer to prepare a crude protein extract.

-

Enzyme Assay:

-

Set up a reaction mixture containing the crude protein extract, the putative substrate (e.g., spermidine and myristoyl-CoA), and necessary cofactors.

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent.

-

-

Product Identification: Analyze the reaction products by LC-MS or GC-MS and compare them to authentic standards to confirm the enzymatic conversion.[11]

-

Enzyme Purification: If enzymatic activity is detected, purify the responsible enzyme from the crude extract using chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Visualization of Experimental Workflow

Caption: Workflow for extraction, purification, and analysis of alkaloids.

Conclusion and Future Directions

The study of alkaloid biosynthesis in Cannabis sativa roots is a promising field with potential applications in drug discovery and development. While the complete biosynthetic pathway of this compound remains to be elucidated, the proposed pathway provides a framework for future research. Advanced molecular techniques, such as transcriptomics and proteomics of root tissues, combined with heterologous expression and characterization of candidate biosynthetic genes, will be crucial in fully unraveling this complex pathway. A deeper understanding of the enzymatic machinery will not only provide insights into the plant's secondary metabolism but may also open avenues for the biotechnological production of these unique alkaloids.

References

- 1. Chemical and Biological Studies of Cannabis sativa Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anhydrothis compound, a new alkaloid from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anhydrothis compound, a new alkaloid from Cannabis sativa L. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Rooted in therapeutics: comprehensive analyses of Cannabis sativa root extracts reveals potent antioxidant, anti-inflammatory, and bactericidal properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rooted in therapeutics: comprehensive analyses of Cannabis sativa root extracts reveals potent antioxidant, anti-inflammatory, and bactericidal properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of this compound, an alkaloid, from Cannabis sativa L. root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pfigshare-u-files.s3.amazonaws.com [pfigshare-u-files.s3.amazonaws.com]

- 11. cdn.apub.kr [cdn.apub.kr]

An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Cannabis Alkaloids: A Focus on the Uncharacterized Compound Cannabisativine

Introduction

Cannabisativine is a spermidine alkaloid that was first isolated from the root of the Cannabis sativa plant in 1975.[1][2] Despite its early discovery, a thorough review of the scientific literature reveals a significant gap in our understanding of its pharmacological properties. To date, no specific studies on the pharmacokinetics and metabolism of this compound have been published. This guide, therefore, aims to provide a foundational understanding for researchers and drug development professionals by summarizing the well-established principles of cannabinoid pharmacokinetics and metabolism. The methodologies and data presented for major cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (CBD), serve as a predictive framework for any future investigation into this compound.

General Pharmacokinetics of Cannabinoids

The pharmacokinetic profile of cannabinoids is largely dictated by the route of administration and their high lipophilicity.[3][4] These factors influence their absorption, distribution, metabolism, and excretion.

Absorption

The bioavailability of cannabinoids varies significantly depending on the method of consumption.

-

Inhalation: When cannabis is smoked or vaporized, THC and other cannabinoids are rapidly absorbed into the bloodstream through the lungs. Peak plasma concentrations are typically reached within 6 to 10 minutes.[3] The bioavailability of inhaled THC is estimated to be between 10% and 35%.[3]

-

Oral Ingestion: Following oral consumption, the absorption of cannabinoids is slower and more variable, with peak plasma concentrations occurring 1 to 6 hours after ingestion. Oral bioavailability is considerably lower, ranging from 4% to 12% for THC, due to extensive first-pass metabolism in the liver.[3]

-

Oromucosal Administration: Administration via an oromucosal spray allows for direct absorption through the oral mucosa, partially bypassing first-pass metabolism and leading to a faster onset of action compared to oral ingestion.

Distribution

Due to their high lipid solubility, cannabinoids are rapidly and widely distributed throughout the body, particularly in fatty tissues, which act as a long-term reservoir.[3] This extensive distribution contributes to their prolonged elimination half-life. They also readily cross the blood-brain barrier to exert their effects on the central nervous system.

Metabolism

The metabolism of cannabinoids is a complex process primarily occurring in the liver.

-

Phase I Metabolism: The initial phase of metabolism is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP2C9, CYP2C19, and CYP3A4.[3][5] For THC, this phase involves hydroxylation to form the psychoactive metabolite 11-hydroxy-THC (11-OH-THC), which is subsequently oxidized to the non-psychoactive 11-nor-9-carboxy-THC (THC-COOH).[3][6]

-

Phase II Metabolism: In the second phase, the metabolites from Phase I are conjugated with glucuronic acid to form more water-soluble compounds that can be more easily eliminated from the body.

Excretion

Cannabinoids and their metabolites are primarily excreted in the feces, with a smaller portion eliminated in the urine.[3] Approximately 65% of a dose of THC is excreted in the feces and 20% in the urine.[3][5] The elimination half-life of THC is long and variable, ranging from 1 to 3 days in occasional users and up to 5 to 13 days in chronic users due to its slow release from adipose tissue.[3]

Quantitative Pharmacokinetic Data for Major Cannabinoids

The following table summarizes key pharmacokinetic parameters for THC and CBD, which can serve as a reference for estimating the potential profile of this compound.

| Parameter | Tetrahydrocannabinol (THC) | Cannabidiol (CBD) |

| Bioavailability (Inhaled) | 10% - 35%[3] | 11% - 45%[3] |

| Bioavailability (Oral) | 4% - 12%[3] | 6%[3] |

| Time to Peak Plasma Concentration (Inhaled) | 6 - 10 minutes[3] | ~10 minutes |

| Time to Peak Plasma Concentration (Oral) | 1 - 6 hours | 1 - 6 hours |

| Protein Binding | ~97% | ~94% |

| Primary Metabolizing Enzymes | CYP2C9, CYP3A4[3] | CYP3A4, CYP2C19[5] |

| Primary Active Metabolite | 11-hydroxy-THC (11-OH-THC)[3] | 7-hydroxy-CBD (7-OH-CBD) |

| Elimination Half-Life | 1-3 days (occasional users), 5-13 days (chronic users)[3] | 18 - 32 hours |

| Primary Route of Excretion | Feces (~65%), Urine (~20%)[3][5] | Feces |

Experimental Protocols for Pharmacokinetic and Metabolism Studies

The following are standard experimental methodologies that would be employed to characterize the pharmacokinetic and metabolic profile of this compound.

In Vitro Metabolism Studies

-

Objective: To identify the primary metabolic pathways and the specific cytochrome P450 enzymes responsible for the metabolism of this compound.

-

Methodology:

-

Incubate this compound with human liver microsomes or recombinant human CYP enzymes.

-

Include necessary cofactors such as NADPH.

-

At various time points, quench the reaction with a solvent like acetonitrile.

-

Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

-

In Vivo Pharmacokinetic Studies in Animal Models

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a living organism.

-

Methodology:

-

Administer a known dose of this compound to an animal model (e.g., rats, mice) via different routes (e.g., intravenous, oral).

-

Collect blood samples at predetermined time points.

-

Collect urine and feces over a specified period.

-

Analyze the biological samples using LC-MS to determine the concentration of this compound and its metabolites over time.

-

Use pharmacokinetic modeling software to calculate key parameters such as bioavailability, half-life, clearance, and volume of distribution.

-

Visualizing Metabolic Pathways and Experimental Workflows

Cannabinoid Metabolism Pathway

The following diagram illustrates the general metabolic pathway of cannabinoids, exemplified by THC.

Caption: General metabolic pathway of cannabinoids.

Experimental Workflow for In Vivo Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study.

While specific data on the pharmacokinetics and metabolism of this compound are currently unavailable, the extensive research on other cannabinoids provides a robust framework for future investigations. Researchers and drug development professionals can leverage the established methodologies and known metabolic pathways of compounds like THC and CBD to design and execute studies that will elucidate the pharmacological profile of this compound. The generation of such data will be crucial for understanding its potential therapeutic applications and safety profile.

References

- 1. Anhydrothis compound, a new alkaloid from Cannabis sativa L. | Semantic Scholar [semanticscholar.org]

- 2. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action and Pharmacokinetics of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Cannabinomics: Application of Metabolomics in Cannabis (Cannabis sativa L.) Research and Development [frontiersin.org]

The Enigmatic Alkaloid: Unraveling the Molecular Mysteries of Cannabisativine

An in-depth analysis of the current scientific literature reveals that while the existence of Cannabisativine as a natural product is confirmed, its mechanism of action at a molecular level remains a significant enigma within the scientific community. To date, no published research has elucidated the specific molecular targets, signaling pathways, or quantitative bioactivity of this unique spermidine alkaloid derived from the roots of Cannabis sativa.

This compound was first isolated in 1975 from the roots of a Mexican variant of Cannabis sativa L.[1][2][3] Subsequent research also identified its presence in the leaves and stems of a Thai variant.[2] Chemically, it is classified as a spermidine alkaloid.[1][2][3] Another related compound, anhydrothis compound, has also been isolated from the plant.[4] While these initial studies successfully identified and characterized the chemical structure of this compound, they did not investigate its pharmacological properties or its interactions with biological systems at a molecular level.

The current understanding of the diverse chemical constituents of Cannabis sativa includes cannabinoids, terpenes, flavonoids, and a small number of alkaloids.[2][18] While over 500 compounds have been identified from the plant, the pharmacological activities of many, including this compound, remain unexplored.[2][18]

The Information Gap: A Call for Future Research

The absence of data on the molecular mechanism of action of this compound presents a significant knowledge gap. Therefore, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams. The creation of such a document would require primary research data that is not currently available in the public domain.

For researchers, scientists, and drug development professionals, this represents a compelling opportunity for future investigation. The unique structure of this compound, a spermidine alkaloid, suggests that its mechanism of action may differ significantly from that of the well-characterized cannabinoids. Potential avenues of research to elucidate its molecular function could include:

-

Receptor Binding Assays: To identify potential protein targets of this compound.

-

Cell-Based Signaling Assays: To determine the downstream effects of this compound on intracellular signaling cascades.

-

Transcriptomic and Proteomic Analyses: To understand the global changes in gene and protein expression induced by this compound.

-

In Vivo Pharmacological Studies: To assess the physiological effects of this compound in animal models.

Hypothetical Experimental Workflow

While specific experimental protocols for this compound do not exist, a general workflow for investigating the mechanism of action of a novel natural product can be conceptualized. This serves as a potential roadmap for future research endeavors.

Caption: A hypothetical workflow for elucidating the molecular mechanism of action of this compound.

References

- 1. Anhydrothis compound, a new alkaloid from Cannabis sativa L. | Semantic Scholar [semanticscholar.org]

- 2. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of this compound, an alkaloid, from Cannabis sativa L. root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anhydrothis compound, a new alkaloid from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Research on Cannabis sativa L.: Phytochemistry, New Matrices, Cultivation Techniques, and Recent Updates on Its Brain-Related Effects (2018–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cannabis sativa research trends, challenges, and new-age perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uncovering the molecular targets of phytocannabinoids: mechanistic insights from inverse molecular docking fingerprint approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cannabis sativa: The Plant of the Thousand and One Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Targets of the Phytocannabinoids: A Complex Picture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cannabinoid Receptors: An Update on Cell Signaling, Pathophysiological Roles and Therapeutic Opportunities in Neurological, Cardiovascular, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. Signal Transduction via Cannabinoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cannabinoids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Cannabis sativa L. Bioactive Compounds and Their Protective Role in Oxidative Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Medicinal Natural Products of Cannabis sativa Linn.: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Cannabisativine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information on Cannabisativine. It is important to note that while some physicochemical properties have been computationally predicted, comprehensive experimental data regarding its chemical properties, stability, and biological activity is limited in publicly accessible literature. The experimental protocols described herein are based on established methodologies for natural products and alkaloids and should be adapted and validated for specific laboratory conditions.

Introduction

This compound is a spermidine alkaloid first isolated from the roots of the Cannabis sativa L. plant.[1][2] As a member of the macrolactam class of organic compounds, its unique structure warrants investigation into its chemical characteristics and potential applications.[3][4] This technical guide provides a comprehensive overview of the known chemical properties of this compound, outlines detailed experimental protocols for its study, and discusses its stability profile based on general principles of natural product chemistry.

Chemical and Physical Properties

The chemical and physical properties of a compound are fundamental to its development as a potential therapeutic agent. While extensive experimental data for this compound is not available, a combination of computational predictions and data from its initial isolation provides a preliminary understanding of its characteristics.

Data Presentation

The following tables summarize the available quantitative data for this compound.

| Identifier | Value | Source |

| Molecular Formula | C₂₁H₃₉N₃O₃ | PubChem[5] |

| IUPAC Name | (13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one | PubChem[5] |

| CAS Number | 57682-64-1 | PubChem[5] |

| Physicochemical Property | Value | Method |

| Molecular Weight | 381.6 g/mol | Computed by PubChem[5] |

| XLogP3-AA (logP) | 1.8 | Computed by XLogP3[5] |

| Topological Polar Surface Area | 84.8 Ų | Computed by Cactvs[5] |

| Hydrogen Bond Donor Count | 4 | Computed by Cactvs[5] |

| Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs[5] |

| Rotatable Bond Count | 7 | Computed by Cactvs[5] |

| Predicted pKa | Basic: ~8.5-9.5, Acidic: >14 | General Prediction |

| Predicted Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and chloroform. | General Prediction |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Experimental Protocols

Detailed and validated experimental protocols are crucial for the consistent and reliable study of any compound. The following sections provide methodologies for the isolation, characterization, and stability testing of this compound, based on established practices for natural product alkaloids.

Isolation of this compound from Cannabis sativa Roots

The isolation of this compound was first reported from an ethanol extract of Cannabis sativa roots, followed by partitioning and chromatography.[1][2] The following is a generalized protocol for the extraction and isolation of alkaloids from plant root material.

Objective: To isolate this compound from dried Cannabis sativa root material.

Materials:

-

Dried and powdered Cannabis sativa roots

-

Ethanol (95%)

-

Chloroform

-

2M Hydrochloric acid

-

2M Sodium hydroxide

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., chloroform-methanol gradients)

-

Rotary evaporator

-

pH meter

-

Separatory funnels

-

Glassware for chromatography

Procedure:

-

Extraction:

-

Macerate 1 kg of dried, powdered Cannabis sativa roots in 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

-

Filter the mixture and collect the ethanol extract.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in 1 L of 2M HCl.

-

Filter the acidic solution to remove any insoluble material.

-

Wash the acidic solution with 3 x 500 mL of chloroform in a separatory funnel to remove neutral and acidic compounds.

-

Adjust the pH of the aqueous layer to approximately 10 with 2M NaOH.

-

Extract the alkaline solution with 3 x 500 mL of chloroform. The alkaloid will partition into the organic layer.

-

Combine the chloroform extracts and wash with distilled water to remove any remaining base.

-

Dry the chloroform extract over anhydrous sodium sulfate and concentrate using a rotary evaporator to yield the crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Prepare a silica gel column packed with an appropriate non-polar solvent.

-

Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate visualization reagent (e.g., Dragendorff's reagent).

-

Pool the fractions containing the compound of interest and concentrate to yield purified this compound.

-

Physicochemical Characterization

A thorough characterization is necessary to confirm the identity and purity of the isolated compound.

Objective: To obtain detailed structural information about this compound.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., CDCl₃, MeOD)

Procedure:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent.

-

Acquire a ¹H NMR spectrum to determine the proton environment.

-

Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings. These experiments will aid in the complete assignment of the structure.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

-

Appropriate ionization source (e.g., ESI, APCI)

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).

-

Infuse the sample directly into the mass spectrometer or inject it via an LC system.

-

Acquire a full scan mass spectrum in positive ion mode to determine the exact mass of the molecular ion ([M+H]⁺).

-

Perform tandem MS (MS/MS) experiments to induce fragmentation and obtain a characteristic fragmentation pattern, which can aid in structural elucidation.

Stability of this compound

The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development. While no specific stability studies on this compound have been published, a general protocol for assessing the stability of a novel alkaloid is presented below.

Proposed Stability-Indicating Assay

Objective: To develop and validate an analytical method to quantify the degradation of this compound and to separate it from its potential degradation products.

Methodology: A reverse-phase high-performance liquid chromatography (HPLC) method with UV detection would be a suitable starting point.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy)

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Procedure:

-

Prepare solutions of this compound in appropriate solvents.

-

Expose the solutions to the following conditions:

-

Acidic Hydrolysis: 0.1M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

-

Photostability: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.

-

Characterize any significant degradation products using LC-MS/MS.

Potential Signaling Pathways and Biological Activity

The biological activity of this compound has not been extensively studied. As an alkaloid, it may interact with various biological targets. Predicting its mechanism of action can guide future pharmacological studies.

Hypothetical Signaling Pathway

Given its structural class, this compound could potentially interact with G-protein coupled receptors (GPCRs) or ion channels, common targets for alkaloids. A hypothetical signaling pathway could involve the modulation of cyclic AMP (cAMP) levels or intracellular calcium concentrations. Further research is required to determine its actual biological targets and mechanism of action.

Conclusion

This compound is a structurally interesting alkaloid from Cannabis sativa with potential for further scientific investigation. This guide has summarized the available data on its chemical properties and provided a framework of experimental protocols for its isolation, characterization, and stability assessment. The lack of comprehensive experimental data highlights the need for further research to fully elucidate the chemical and biological profile of this natural product. The methodologies and workflows presented here offer a roadmap for researchers and drug development professionals to advance the understanding of this compound.

References

- 1. Isolation of this compound, an alkaloid, from Cannabis sativa L. root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anhydrothis compound, a new alkaloid from Cannabis sativa L. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C21H39N3O3 | CID 100419 - PubChem [pubchem.ncbi.nlm.nih.gov]

Formation of Anhydrocannabisativine from Cannabisativine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrocannabisativine, a spermidine alkaloid found in Cannabis sativa, is structurally related to its precursor, this compound, through a dehydration reaction. This technical guide provides a comprehensive overview of the formation of anhydrothis compound from this compound, with a focus on the underlying chemical transformation, experimental protocols, and relevant biosynthetic context. The information presented is intended for a technical audience in the fields of natural product chemistry, pharmacology, and drug development. While the semisynthesis of anhydrothis compound has been reported, detailed experimental data from the primary literature remains limited. This guide consolidates the available information and provides a framework for understanding this chemical conversion.

Introduction

This compound and anhydrothis compound are two notable spermidine alkaloids isolated from the roots and leaves of Cannabis sativa L.[1][2]. As their names suggest, anhydrothis compound is the dehydrated analogue of this compound. The conversion involves the removal of a water molecule from the this compound structure, leading to the formation of a new chemical entity with potentially altered physicochemical and biological properties. Understanding the formation of anhydrothis compound is crucial for the synthesis of standards for analytical purposes, for exploring its pharmacological profile, and for structure-activity relationship studies.

Chemical Structures and Properties

A clear understanding of the molecular architecture of both the precursor and the product is fundamental to comprehending the transformation.

Table 1: Physicochemical Properties of this compound and Anhydrothis compound

| Property | This compound | Anhydrothis compound | Reference(s) |

| Molecular Formula | C₂₁H₃₉N₃O₃ | C₂₁H₃₇N₃O₂ | [2][3] |

| Molecular Weight | 381.55 g/mol | 363.54 g/mol | [2][3] |

| General Class | Spermidine Alkaloid | Spermidine Alkaloid | [1] |

| Key Structural Feature | Contains hydroxyl (-OH) group(s) | Lacks a hydroxyl group present in this compound; contains a double bond | [4] |

Formation of Anhydrothis compound from this compound: A Dehydration Reaction

The conversion of this compound to anhydrothis compound is a chemical dehydration reaction. In this process, a molecule of water is eliminated from the this compound structure. This type of reaction is typically facilitated by acidic conditions or heat. The specific location of the hydroxyl group that is removed and the resulting position of the newly formed double bond define the structure of anhydrothis compound.

Reaction Mechanism

While the precise, experimentally verified mechanism for the semisynthesis of anhydrothis compound is not detailed in the readily available literature, a plausible acid-catalyzed dehydration mechanism can be proposed.

Diagram 1: Proposed Acid-Catalyzed Dehydration of this compound

Caption: Proposed mechanism for the formation of anhydrothis compound.

Experimental Protocol for Semisynthesis

The seminal 1978 paper by ElSohly et al. mentions the "semisynthesis" of anhydrothis compound, which strongly implies a laboratory conversion from this compound.[1] However, the detailed experimental parameters for this conversion are not available in the public domain at the time of this writing. A general procedure for an acid-catalyzed dehydration of a complex alcohol would likely involve the following steps:

Diagram 2: General Experimental Workflow for Dehydration

Caption: A generalized workflow for the dehydration of an alcohol.

Note: The specific choice of solvent, acid catalyst, reaction temperature, and duration would need to be optimized for the specific substrate, this compound.

Quantitative Data

Quantitative data on the conversion of this compound to anhydrothis compound, such as reaction yield and spectroscopic data confirming the structural change, are not currently available in the reviewed literature. The following tables are provided as a template for organizing such data once it becomes available.

Table 2: Hypothetical Reaction Parameters for Anhydrothis compound Formation

| Parameter | Value |

| Starting Material | This compound |

| Solvent | To be determined |

| Catalyst | To be determined (e.g., H₂SO₄, p-TsOH) |

| Temperature | To be determined |

| Reaction Time | To be determined |

| Yield | To be determined |

Table 3: Spectroscopic Data for this compound and Anhydrothis compound

| Spectroscopic Data | This compound | Anhydrothis compound |

| ¹H NMR | Key signals for protons adjacent to -OH | Appearance of olefinic proton signals |

| ¹³C NMR | Signal for carbon bearing -OH group | Disappearance of C-OH signal, appearance of C=C signals |

| IR (cm⁻¹) | Broad O-H stretch (~3300-3500) | Absence of broad O-H stretch |

| Mass Spec (m/z) | [M+H]⁺ = 382.3 | [M+H]⁺ = 364.3 |

Biosynthetic Context

In Cannabis sativa, anhydrothis compound is believed to be formed from this compound as part of its natural biosynthetic pathway. This suggests an enzyme-mediated dehydration process within the plant.

Diagram 3: Hypothetical Biosynthetic Relationship

Caption: Simplified hypothetical biosynthesis of anhydrothis compound.

Research into the specific enzymes and genetic regulation of this pathway is an ongoing area of investigation. A deeper understanding of the natural biosynthesis could provide insights for developing biomimetic synthetic routes.

Conclusion

The formation of anhydrothis compound from this compound through dehydration is a key chemical transformation for accessing this natural product for further study. While the concept is straightforward, the detailed experimental protocol and quantitative data from the original semisynthesis are not widely disseminated. This guide provides a framework based on established chemical principles and the limited available literature. Further research to elucidate the specific reaction conditions and to explore the biological activities of anhydrothis compound is warranted. The provided diagrams and tables serve as a foundation for organizing and understanding the key aspects of this chemical conversion.

References

Cannabisativine: An In-depth Technical Guide on its Natural Occurrence, Concentration, and Analysis in Cannabis sativa Variants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Cannabisativine, a spermidine alkaloid found in Cannabis sativa. The document details its natural occurrence, the limited available information on its concentration in different cannabis variants, and proposed methodologies for its extraction and quantification. Furthermore, a putative biosynthetic pathway is presented based on established principles of alkaloid biosynthesis in plants.

Natural Occurrence and Distribution

This compound is a macrocyclic spermidine alkaloid that has been identified in Cannabis sativa.[1] Unlike the more extensively studied cannabinoids, which are primarily concentrated in the flowering tops of the plant, this compound is localized in the root.[1] Initial isolation of this compound was performed on a Mexican variant of Cannabis sativa.[1] While the presence of this compound in the roots is established, its distribution across a wider range of Cannabis sativa variants, including different chemotypes (high-THC, high-CBD, and fiber-type hemp), remains largely unexplored in publicly available scientific literature.

Concentration in Different Cannabis Variants

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound across various Cannabis sativa cultivars. To date, no peer-reviewed studies have been identified that provide specific concentration data for this compound in different strains or varieties of cannabis. The focus of phytochemical analysis of Cannabis sativa has overwhelmingly been on cannabinoids such as THC and CBD.[2]

Table 1: Concentration of this compound in Different Cannabis sativa Variants

| Cannabis sativa Variant/Cultivar | Plant Part | Concentration Range | Reference |

| Data Not Available | Root | Data Not Available | N/A |

The lack of quantitative data highlights a promising area for future research. Understanding the concentration of this compound in different cultivars could provide insights into the plant's secondary metabolism and may reveal variants with higher yields of this specific alkaloid for further pharmacological investigation.

Proposed Biosynthetic Pathway of this compound

The precise biosynthetic pathway of this compound in Cannabis sativa has not been fully elucidated. However, based on the known biosynthesis of other spermidine alkaloids in the plant kingdom, a putative pathway can be proposed. This pathway likely originates from the polyamine spermidine, which itself is derived from putrescine and S-adenosylmethionine.

The formation of the macrocyclic structure of this compound would then involve the enzymatic condensation of spermidine with a dicarboxylic acid derivative, followed by cyclization and potentially other modifications.

Experimental Protocols

Due to the absence of studies detailing the quantification of this compound, the following experimental protocols are proposed based on established methodologies for the extraction and analysis of other alkaloids and natural products from plant materials, particularly from Cannabis roots.

Extraction of Alkaloids from Cannabis sativa Roots

This protocol outlines a standard procedure for the extraction of alkaloids from dried and powdered Cannabis sativa root material.

-

Sample Preparation: Obtain roots from the desired Cannabis sativa variant. Thoroughly wash the roots to remove soil and debris. Dry the roots in a well-ventilated area away from direct sunlight or in a lyophilizer. Once completely dry, grind the roots into a fine powder using a laboratory mill.

-

Extraction:

-

Macerate the powdered root material (e.g., 10 g) with an acidified ethanol solution (e.g., 100 mL of 80% ethanol containing 1% HCl) for 24 hours at room temperature with occasional shaking.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 5% aqueous HCl.

-

Wash the acidic solution with a non-polar solvent such as hexane or dichloromethane to remove neutral and weakly acidic compounds.

-

Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide).

-

Extract the alkaloids into an organic solvent such as dichloromethane or a chloroform:isopropanol mixture (3:1, v/v).

-

Repeat the extraction three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to yield the total alkaloid fraction.

-

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the recommended method for the sensitive and selective quantification of this compound.

-

Standard Preparation: A certified reference standard of this compound is required for accurate quantification. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.

-

Chromatographic Conditions (Proposed):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions (Proposed):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.

-

Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows will be necessary to achieve maximum sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Analyze the extracted alkaloid samples under the same conditions.

-

Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Conclusion and Future Directions

This compound represents an understudied component of the Cannabis sativa metabolome. While its presence in the roots is confirmed, there is a clear need for research to determine its concentration in a wide array of cannabis variants. The development and validation of a robust analytical method, such as the proposed HPLC-MS/MS protocol, are crucial first steps. Future research should focus on:

-

Quantitative screening of a diverse collection of Cannabis sativa cultivars to identify high- and low-Cannabisativine producers.

-

Elucidation of the complete biosynthetic pathway through transcriptomic and metabolomic studies.

-

Investigation of the pharmacological properties of purified this compound to understand its potential therapeutic applications.

This technical guide serves as a foundational resource for researchers embarking on the study of this unique cannabis alkaloid, highlighting the current knowledge gaps and providing a roadmap for future investigations.

References

Whitepaper: In Silico Prediction of Cannabichromene's Binding Affinity to Cannabinoid Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, represents a significant area for therapeutic intervention. Minor phytocannabinoids, such as Cannabichromene (CBC), are gaining interest for their potential pharmacological activities, believed to be mediated without the psychotropic effects associated with Δ⁹-tetrahydrocannabinol (Δ⁹-THC)[1]. Computational, or in silico, methods are pivotal in accelerating the characterization of these compounds by predicting their binding affinities and elucidating interaction mechanisms at the molecular level. This guide provides a technical overview of the methodologies used to predict the binding affinity of CBC to cannabinoid receptors, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling. It details experimental protocols, summarizes quantitative data, and presents visual workflows and pathways to offer a comprehensive resource for researchers in cannabinoid drug discovery.

Cannabinoid Receptor Signaling Pathways

Cannabinoid receptors CB1 and CB2 are G-protein-coupled receptors (GPCRs) that modulate various physiological processes[2]. Their activation by a ligand, such as a cannabinoid, initiates a cascade of intracellular events. Both CB1 and CB2 receptors couple to inhibitory G-proteins of the Gi/o family[3][4][5]. This coupling leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic adenosine monophosphate (cAMP) levels[5][6]. Concurrently, these receptors can activate mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK, which regulate gene expression and other cellular functions[2][3][4][5]. CB1 receptors, predominantly found in the central nervous system, are also known to modulate ion channels, particularly inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels[4][5].

In Silico Prediction Workflow

The computational prediction of binding affinity involves a multi-step process that integrates various bioinformatics tools and techniques. The workflow begins with the preparation of the target receptor and the ligand (CBC). This is followed by molecular docking to predict the binding pose and estimate the binding energy. For more refined predictions, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-receptor complex. The data generated can then be used to develop QSAR models, which correlate chemical structures with biological activity, providing a predictive tool for novel compounds.

References

- 1. Identification and Characterization of Cannabichromene’s Major Metabolite Following Incubation with Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease [frontiersin.org]

- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Cannabinoid receptor signaling [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

The Uncharted Territory of Cannabisativine: A Toxicological and Safety Profile Whitepaper

For Immediate Release

[CITY, State, Date] – This technical guide offers a comprehensive overview of the current scientific understanding of Cannabisativine, a spermidine alkaloid found in Cannabis sativa. This document is intended for researchers, scientists, and drug development professionals, and it consolidates the limited available data on its toxicological profile and safety assessment. It is critical to note that experimental research on the toxicology of this compound is exceptionally scarce, and this guide will therefore also explore the broader context of spermidine alkaloids and predictive toxicology.

Introduction to this compound

This compound is a naturally occurring spermidine alkaloid isolated from the roots of the Cannabis sativa plant.[1] First identified in 1975, it represents a class of nitrogen-containing compounds in cannabis that are distinct from the more extensively studied cannabinoids.[1] Unlike cannabinoids, which are terpenophenolic compounds, alkaloids like this compound have different biosynthetic origins and potential pharmacological activities. A related compound, anhydrothis compound, has also been identified.[2][3]

While the pharmacological effects of many cannabis constituents are well-documented, this compound remains largely unexplored. Spermidine alkaloids, as a class, are known to possess a range of biological activities, including neuroprotective, anti-inflammatory, and anti-aging properties.[4][5] However, it is crucial to determine the specific toxicological profile of this compound before any potential therapeutic applications can be considered.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This information is crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₉N₃O₃ | PubChem[6] |

| Molecular Weight | 381.6 g/mol | PubChem[6] |

| CAS Number | 57682-64-1 | PubChem[6] |

| IUPAC Name | (13R,17R)-17-[(1R,2S)-1,2-dihydroxyheptyl]-1,5,10-triazabicyclo[11.4.0]heptadec-15-en-11-one | PubChem[6] |

| XLogP3-AA | 1.8 | PubChem[6] |

| Hydrogen Bond Donor Count | 4 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |

| Rotatable Bond Count | 7 | PubChem[6] |

Table 1: Physicochemical Properties of this compound

Toxicological Profile: A Landscape of Data Gaps

A thorough review of the scientific literature reveals a significant absence of experimental data on the toxicological profile of this compound. No studies detailing its acute, sub-chronic, or chronic toxicity, nor its LD50 value, have been published. The potential for carcinogenicity, mutagenicity, or reproductive toxicity remains entirely uninvestigated.

In Silico Toxicological Predictions

In the absence of experimental data, in silico (computational) methods can provide preliminary predictions of a compound's toxicity.[7][8][9][10] These predictions are based on the chemical structure of the molecule and its similarity to compounds with known toxicological profiles. It is imperative to underscore that these are theoretical predictions and require experimental validation.

Various online platforms and software can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. For this compound, such predictions would be the first step in a modern toxicological assessment. A hypothetical summary of such predictive data is presented in Table 2.

| Toxicological Endpoint | Predicted Outcome | Confidence Level |

| Mutagenicity (AMES test) | Likely Negative | Low |

| Carcinogenicity | Unknown | Very Low |

| Hepatotoxicity | Possible | Low |

| hERG Inhibition | Unlikely | Low |

| Skin Sensitization | Possible | Low |

Table 2: Hypothetical In Silico Toxicological Predictions for this compound

Experimental Protocols: A Roadmap for Future Research

Given the lack of specific experimental data for this compound, this section outlines generalized experimental protocols that would be necessary to establish its toxicological profile. These protocols are based on established guidelines for the safety assessment of novel chemical entities.

General Workflow for Alkaloid Isolation and Toxicological Assessment

The following diagram illustrates a general workflow for the extraction of an alkaloid like this compound from its natural source and the subsequent stages of a comprehensive toxicological evaluation.

Caption: A generalized workflow for the isolation of an alkaloid and its subsequent toxicological evaluation.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water.

-

Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose level is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Endpoint: The study allows for the determination of the LD50 and the identification of the target organs of toxicity.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, research on the broader class of spermidine alkaloids offers some clues. Spermidine has been shown to be involved in the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[11]

The following diagram illustrates the PI3K/Akt signaling pathway, which could be a potential area of investigation for the mechanism of action of this compound.

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for spermidine alkaloids.

Conclusion and Future Directions

The toxicological profile and safety assessment of this compound are currently undefined due to a profound lack of experimental research. While its chemical structure is known, and it belongs to a class of compounds with recognized biological activities, its safety for human use cannot be assumed.

Future research should prioritize a systematic toxicological evaluation of this compound, beginning with in vitro screening and progressing to in vivo studies as outlined in this guide. A thorough understanding of its ADME properties and potential mechanisms of toxicity is essential before any consideration of its pharmacological potential. The information presented here serves as a foundational call to action for the scientific community to investigate this understudied constituent of Cannabis sativa.

References

- 1. Cannabinoids, Phenolics, Terpenes and Alkaloids of Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anhydrothis compound, a new alkaloid from Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 5. The untapped potential of spermidine alkaloids: Sources, structures, bioactivities and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C21H39N3O3 | CID 100419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. In silico prediction of drug toxicity [pubmed.ncbi.nlm.nih.gov]

- 9. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spermidine-induced improvement of memory consolidation involves PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Cannabisativine in Plant Tissue by LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cannabisativine in plant tissue. This compound, a spermidine alkaloid found in Cannabis sativa L., is of growing interest to researchers. The method utilizes a simple and efficient extraction protocol followed by analysis using a triple quadrupole mass spectrometer. The described workflow provides a robust and reliable approach for the accurate determination of this compound in complex plant matrices, which is essential for researchers, scientists, and drug development professionals.

Introduction

Cannabis sativa L. is a chemically complex plant that produces a wide array of secondary metabolites, including cannabinoids, terpenes, flavonoids, and alkaloids.[1] While cannabinoids have been the primary focus of research, other compound classes, such as alkaloids, are gaining attention for their potential biological activities.[2] this compound is a spermidine alkaloid that was first isolated from the roots of a Mexican variant of Cannabis sativa L.[3] As a spermidine alkaloid, it belongs to a class of compounds known for a wide range of biological activities, including neuroprotective, anti-aging, and anti-inflammatory properties.[4]

Accurate quantification of this compound in plant tissue is crucial for understanding its distribution within the plant, its biosynthesis, and for exploring its pharmacological potential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it well-suited for the analysis of target compounds in complex matrices like plant extracts.[5][6] This application note provides a detailed protocol for the extraction and LC-MS/MS quantification of this compound from plant tissue.

Experimental Protocol

Sample Preparation

A representative and homogenous sample is critical for accurate quantification.[7] The following protocol outlines the steps for the extraction of this compound from plant tissue.

Materials:

-

Cannabis plant tissue (e.g., roots, leaves, stems)

-

Grinder or mortar and pestle

-

Analytical balance

-

50 mL centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS vials

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Homogenization: Obtain a representative sample of the plant tissue.[7] Dry the plant material to a constant weight and grind it into a fine powder using a grinder or mortar and pestle. Smaller particle sizes lead to higher recoveries during extraction.[8]

-

Weighing: Accurately weigh approximately 1 gram of the homogenized plant powder into a 50 mL centrifuge tube.

-

Extraction:

-

Add 10 mL of methanol to the centrifuge tube.

-

Vortex the mixture vigorously for 1 minute.

-

Place the tube in an ultrasonic bath for 15 minutes to enhance extraction efficiency.[9]

-

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet the solid plant material.

-

Collection of Supernatant: Carefully transfer the supernatant to a clean tube.

-

Re-extraction (Optional but Recommended): To ensure complete extraction, add another 10 mL of methanol to the plant material pellet, vortex, sonicate, and centrifuge as described above. Combine the supernatants.

-

Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an LC-MS vial to remove any remaining particulate matter.[7]

-

Dilution: Depending on the expected concentration of this compound, the sample may need to be diluted with the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Parameters:

Based on the physicochemical properties of this compound (Molecular Formula: C21H39N3O3, Molecular Weight: 381.6 g/mol ), the following MS parameters are proposed.[10] Optimization of these parameters on the specific instrument is recommended.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion ([M+H]+) | m/z 382.3 |

| Product Ions (Transitions) | Quantifier: m/z 113.1 (Proposed) Qualifier: m/z 156.2 (Proposed) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

Note: The proposed product ions are hypothetical and based on common fragmentation patterns of spermidine alkaloids. Actual fragmentation should be determined by direct infusion of a this compound standard.

Data and Results

A validated method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision. The following table summarizes representative quantitative data that would be expected for this method.

| Parameter | Representative Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.5 ng/mL |

| Recovery | 85 - 105% |

| Precision (%RSD) | < 15% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Representative Signaling Pathway

This compound is a spermidine alkaloid. Spermidine is known to be involved in several cellular signaling pathways, including the AMPK-FOXO3a pathway, which is associated with autophagy and cellular health.[11] The following diagram illustrates a plausible signaling pathway for a spermidine-like molecule.

Caption: A potential signaling pathway for this compound.

Conclusion

The LC-MS/MS method presented in this application note provides a robust and sensitive approach for the quantification of this compound in plant tissue. The simple extraction protocol and the high selectivity of the MS/MS detection make this method suitable for routine analysis in research and drug development settings. This will enable further investigation into the biosynthesis, distribution, and potential pharmacological activities of this interesting alkaloid.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of spermidine, a direct precursor of pyrrolizidine alkaloids in root cultures of Senecio vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. harvest.usask.ca [harvest.usask.ca]

- 4. The untapped potential of spermidine alkaloids: Sources, structures, bioactivities and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. azooptics.com [azooptics.com]

- 7. Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ssi.shimadzu.com [ssi.shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]

Application Notes and Protocols for the Semi-synthesis of Anhydrocannabisativine

For Researchers, Scientists, and Drug Development Professionals

Additionally, as the specific biological activities and signaling pathways of anhydrocannabisativine are largely uninvestigated, a hypothetical signaling pathway is presented.[3] This pathway is based on the known roles of its biosynthetic precursor, spermidine, in modulating crucial cellular processes like autophagy and the NRF2-mediated antioxidant response.

Data Presentation

The following table summarizes the key physicochemical and analytical data for anhydrothis compound. The data for NMR and MS are derived from the literature on its total synthesis and are crucial for the characterization and verification of the synthesized compound.

| Parameter | Value | Reference |

| Molecular Formula | C₂₁H₃₇N₃O | Elsohly et al., 1978 |

| Molar Mass | 347.54 g/mol | Calculated |

| Appearance | Amorphous solid | Wasserman & Pearce, 1985 |

| ¹H NMR (CDCl₃) | Not available in searched literature | - |

| ¹³C NMR (CDCl₃) | Not available in searched literature | - |

| Mass Spectrometry | Not available in searched literature | - |

| Purity (typical) | >95% (after chromatographic purification) | Assumed |

| Yield (semi-synthesis) | Not reported in available literature | - |

Note: Detailed NMR and MS spectral data from the total synthesis literature were not available in the searched abstracts. Researchers should consult the full text of total synthesis publications for detailed spectral assignments.

Experimental Protocols

This section is divided into the isolation of the starting material, this compound, and the proposed semi-synthesis of anhydrothis compound.

Part 1: Isolation and Purification of this compound from Cannabis sativa Roots

This protocol is based on generalized methods for the extraction of alkaloids from plant material.

Materials and Reagents:

-

Dried and powdered roots of Cannabis sativa

-

Ethanol (95%)

-

Chloroform

-

Ammonium hydroxide (NH₄OH)

-

Silica gel for column chromatography

-

Methanol

-

Deionized water

-

Rotary evaporator

-

Chromatography columns

-

pH meter

Procedure:

-

Extraction:

-

Macerate 1 kg of dried, powdered Cannabis sativa roots with 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

-

Filter the mixture and collect the ethanol extract.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Suspend the crude extract in 1 L of 5% aqueous HCl.

-

Extract the acidic solution with 3 x 500 mL of chloroform to remove non-alkaloidal compounds. Discard the organic layers.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.

-

Extract the basified solution with 3 x 500 mL of chloroform to isolate the crude alkaloid fraction.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Prepare a silica gel column packed in chloroform.

-

Dissolve the crude alkaloid mixture in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-rich fractions and evaporate the solvent to yield purified this compound.

-

Part 2: Proposed Semi-synthesis of Anhydrothis compound

This proposed protocol utilizes a mild acid-catalyzed dehydration, a common method for the conversion of alcohols to alkenes.

Materials and Reagents:

-

Purified this compound

-

p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous toluene

-

Dean-Stark apparatus

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 100 mg of this compound in 20 mL of anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mg).

-

-

Dehydration Reaction:

-

Heat the mixture to reflux and allow the reaction to proceed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material. Water will be collected in the Dean-Stark trap.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-